molecular formula C8H8N2O B8676278 3-(methoxymethyl)pyridine-4-carbonitrile

3-(methoxymethyl)pyridine-4-carbonitrile

Katalognummer: B8676278
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: ORDNKZGFKGQYIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(methoxymethyl)pyridine-4-carbonitrile is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a methoxymethyl group attached to the third position and a carbonitrile group attached to the fourth position of the pyridine ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyridine with methanol in the presence of a strong acid catalyst to form 3-(methoxymethyl)pyridine. This intermediate is then reacted with cyanogen bromide under basic conditions to introduce the carbonitrile group at the fourth position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as distillation and crystallization, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(methoxymethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: 3-(formylmethyl)pyridine-4-carbonitrile or 3-(carboxymethyl)pyridine-4-carbonitrile.

    Reduction: 3-(methoxymethyl)pyridine-4-amine or 3-(methoxymethyl)pyridine-4-aldehyde.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(methoxymethyl)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and as a building block in medicinal chemistry.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(methoxymethyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carbonitrile groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(hydroxymethyl)pyridine-4-carbonitrile: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    3-(methoxymethyl)pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    4-cyanopyridine: Lacks the methoxymethyl group but has a similar carbonitrile group at the fourth position.

Uniqueness

3-(methoxymethyl)pyridine-4-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse organic compounds with specific properties.

Eigenschaften

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

3-(methoxymethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-11-6-8-5-10-3-2-7(8)4-9/h2-3,5H,6H2,1H3

InChI-Schlüssel

ORDNKZGFKGQYIL-UHFFFAOYSA-N

Kanonische SMILES

COCC1=C(C=CN=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.